(3-氨基苯甲酰)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

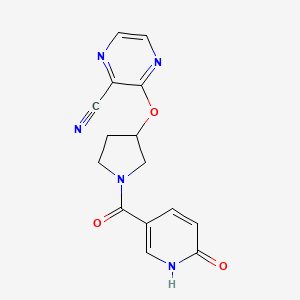

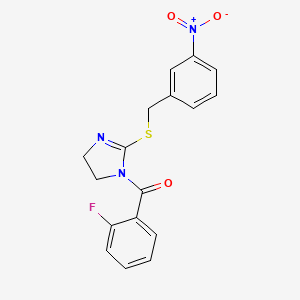

“(3-Aminobenzoyl)urea” is an organic compound with the chemical formula C8H9N3O2. It has a molecular weight of 179.18 . It is one of the numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . Another study reported the synthesis and application of a new urea–benzoic acid containing ligand for the functionalization of silica-coated magnetic nanoparticles .Molecular Structure Analysis

“(3-Aminobenzoyl)urea” contains a total of 22 bonds; 13 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 primary amine (aromatic), and 1 imide (-thio) .Chemical Reactions Analysis

Urea undergoes decomposition through thermolysis and hydrolysis when dispersively dosed into the hot exhaust pipe . Urea must be analyzed within one hour of collection if held at room temperature. If kept for a longer time, it will get a false positive test, like nitrite will be positive. Urea-producing organisms will degrade urea to ammonia and change the pH to alkaline .Physical And Chemical Properties Analysis

Urea must be analyzed within one hour of collection if held at room temperature. Keep urine at 2 to 8°C if delayed >8 hours. If urine is kept for a longer time, then it will get a false positive test, like nitrite will be positive. Urea-producing organisms will degrade urea to ammonia and change the pH to alkaline .科学研究应用

抗菌活性

(3-氨基苯甲酰)脲衍生物,如氨基苯并咪唑脲,在抗菌应用中表现出前景。它们通过抑制细菌拓扑异构酶 IV 和 DNA 复制和细胞分裂中至关重要的细菌拓扑异构酶,表现出广谱革兰氏阳性抗菌活性。这些化合物已在细菌感染啮齿动物模型中有效 (Grillot 等,2014)。

抑制毒性化合物形成

(3-氨基苯甲酰)脲可以在某些化学过程中减少多氯代二苯并对二恶英 (PCDD) 和多氯代二苯并呋喃 (PCDF) 等有害化合物的形成。这种抑制效应很重要,尤其是在环境科学中,因为它有助于减少污染物 (Kuzuhara 等,2005)。

中枢神经系统活性

包括与 (3-氨基苯甲酰)脲相关的在内的新型脲衍生物已被合成并对其在中枢神经系统中的活性进行了评估。此类化合物可能与血清素或阿片类系统相互作用,并在神经学研究中显示出潜力 (Szacon 等,2015)。

农学应用

在农业中,正在探索包括 (3-氨基苯甲酰)脲衍生物在内的脲化合物对作物性能和氮损失的影响。它们在添加剂和生物刺激剂的背景下进行研究,对作物产量和环境可持续性产生不同的影响 (Souza 等,2019)。

NMR 光谱在药物开发中的应用

(3-氨基苯甲酰)脲及其衍生物在 NMR 光谱中对于识别生物活性化合物至关重要。脲衍生物的分子结构影响它们的 NMR 光谱数据,这在制药行业中对于药物开发和质量控制至关重要 (Bakibaev 等,2021)。

抗肿瘤活性

某些 (3-氨基苯甲酰)脲衍生物表现出显着的抗肿瘤活性。例如,对脲基团的修饰和卤素的掺入已被证明可以抑制微管装配并诱导癌细胞凋亡,为抗癌药物开发提供了一条潜在途径 (Jiang 等,1998)。

生物活性化合物的合成

(3-氨基苯甲酰)脲在各种生物活性化合物的合成中起着至关重要的作用。它的化学性质对于创造具有潜在治疗应用的分子至关重要,包括在抗菌和抗糖尿病治疗等领域 (Bigi 等,2000)。

作用机制

Target of Action

Urea and its derivatives are known to interact differently with hydrophobic groups than with either hydrophilic groups or protein backbones . In the context of urease, a metallochaperone UreG serves as a target for urease inhibitors .

Mode of Action

Urea and its derivatives are known to unfold a chain of purely hydrophobic groups which otherwise adopt a compact structure in pure water . This unfolding process arises due to a weakening of hydrophobic interactions between the polymer groups .

Biochemical Pathways

Urea is a key player in the urea cycle, a cycle of biochemical reactions that produces urea from ammonia . This cycle occurs in ureotelic organisms and converts highly toxic ammonia to urea for excretion .

Pharmacokinetics

Studies on urea have shown that it can be measured in the brain, plasma, and cerebrospinal fluid (csf) in response to a step increase in plasma concentration, intravenous infusion, or a bolus injection of tracer .

Result of Action

Urea and its derivatives are known to reduce the attraction between two model hydrophobic plates, and graphene sheets, when added to the solution .

Action Environment

Studies on urea and 3,4-dimethylpyrazole phosphate have shown that these compounds can alter the community structure of bacteria in different types of soils .

属性

IUPAC Name |

3-amino-N-carbamoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,9H2,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFKRZADODCCPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2943956.png)

![6-allyl-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943957.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2943958.png)

![5-Azaspiro[2.4]heptan-4-one](/img/structure/B2943959.png)

![(1R,5S)-3-(pyridin-3-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2943966.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943971.png)

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2943974.png)

![8-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2943975.png)